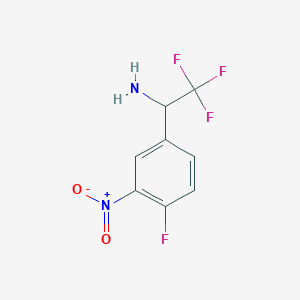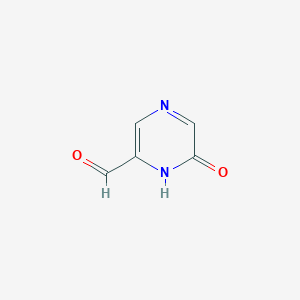
6-Hydroxy-pyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-pyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-pyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the hydroxylation of pyrazine-2-carbaldehyde using suitable oxidizing agents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: 6-Hydroxy-pyrazine-2-carboxylic acid.
Reduction: 6-Hydroxy-pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Hydroxy-pyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-pyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The hydroxyl group enhances its reactivity and solubility, facilitating its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Pyrazine-2-carbaldehyde: Lacks the hydroxyl group, resulting in different reactivity and applications.
6-Methoxy-pyrazine-2-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, leading to variations in chemical behavior and biological activity.
2,6-Dihydroxy-pyrazine: Features two hydroxyl groups, offering distinct properties and uses.
Uniqueness: 6-Hydroxy-pyrazine-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer a combination of reactivity and versatility not found in its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C5H4N2O2 |
|---|---|
Poids moléculaire |
124.10 g/mol |
Nom IUPAC |
6-oxo-1H-pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-6-2-5(9)7-4/h1-3H,(H,7,9) |
Clé InChI |
HOHOZAFMRAOBQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)
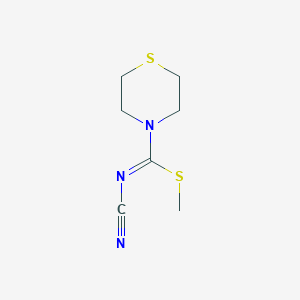
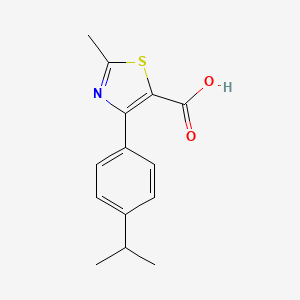
![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)
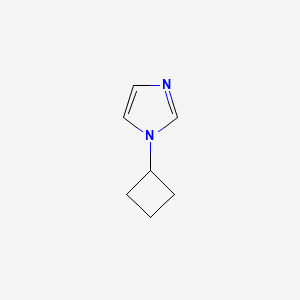
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)


